2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile
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Overview
Description
2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile is a synthetic organic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the cyclization of a suitable precursor with a trifluoromethyl group and subsequent functionalization to introduce the acetonitrile group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetate
- 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)propionitrile
Uniqueness
2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile is unique due to its specific functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H6F3N3O |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
2-[3-methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetonitrile |
InChI |
InChI=1S/C8H6F3N3O/c1-5-4-6(8(9,10)11)7(15)14(13-5)3-2-12/h4H,3H2,1H3 |
InChI Key |
UAYABCSXBNHJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(F)(F)F)CC#N |
Origin of Product |
United States |
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